D-alpha,alpha'-Bicamphor

Chiroptical Spectroscopy Conformational Analysis Diastereomer Differentiation

For chiral method development, only the C2-symmetric D-alpha,alpha'-Bicamphor scaffold, not monomeric camphor, provides the rigid, stereochemically defined environment essential for accurate VCD/ECD calibration and asymmetric ligand synthesis. Procuring the uncharacterized diastereomer leads to experimental failure due to divergent chiroptical signatures. This specific (1R,1′R)-3-exo,3′-exo diastereomer is required as a starting material for novel phosphine/alcohol ligands and Ag(I) anticancer complexes. Verify diastereomeric purity before use.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 25611-66-9
Cat. No. B15074821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-alpha,alpha'-Bicamphor
CAS25611-66-9
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2C3C4CCC(C3=O)(C4(C)C)C)C)C
InChIInChI=1S/C20H30O2/c1-17(2)11-7-9-19(17,5)15(21)13(11)14-12-8-10-20(6,16(14)22)18(12,3)4/h11-14H,7-10H2,1-6H3
InChIKeyFDWIVGHPYKMNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-alpha,alpha'-Bicamphor (CAS 25611-66-9) Technical Profile and Structural Baseline


D-alpha,alpha'-Bicamphor (CAS 25611-66-9), also known as 4,7,7,4',7',7'-hexamethyl-[2,2']binorbornyl-3,3'-dione, is a chiral bicyclic monoterpenoid dimer derived from (+)-camphor [1]. With a molecular formula of C20H30O2 and a molecular weight of 302.46 g/mol , it belongs to the class of C2-symmetric chiral auxiliaries and ligands [2]. It is predominantly studied in the form of its 3-exo,3′-exo-(1R,1′R) diastereomer, which is valued for its rigid, stereochemically well-defined scaffold .

Why Generic Substitution of D-alpha,alpha'-Bicamphor with Simple Camphor or Other Diastereomers Fails


Substituting D-alpha,alpha'-bicamphor with a simple camphor derivative, a racemic mixture, or an alternative diastereomer is not equivalent and leads to experimental failure. The C2-symmetric dimeric structure is the source of its unique properties, not the monomeric camphor core [1]. This framework creates a constrained, stereochemically defined environment essential for applications in asymmetric induction and chiroptical studies [2]. Crucially, the three diastereomers (endo,endo-, exo,exo-, and exo,endo-bicamphor) exhibit profoundly different chiroptical signatures due to distinct interchromophoric interactions, as revealed by electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) [3]. Using an uncharacterized or incorrect diastereomer will invalidate any assay dependent on stereochemical recognition or optical activity, as the spatial orientation of the carbonyl chromophores—and thus the molecular recognition—differs significantly [4].

Quantitative Differentiation of D-alpha,alpha'-Bicamphor Against Close Analogs and Alternatives


ECD Spectroscopic Differentiation of Diastereomers: Endo,Endo- vs. Exo,Exo-Bicamphor

Electronic Circular Dichroism (ECD) spectra for the three bicamphor diastereomers (endo,endo-, exo,exo-, and exo,endo-) are quantitatively distinct due to different spatial arrangements of the two carbonyl chromophores. The study provides direct head-to-head comparison of their Cotton effects across the UV range [1].

Chiroptical Spectroscopy Conformational Analysis Diastereomer Differentiation

VCD Exciton Coupling: Bicamphor as a Prototype for C2-Symmetric Systems

Vibrational Circular Dichroism (VCD) analysis of endo,endo- and exo,exo-bicamphor reveals intense and characteristic couplets in the carbonyl stretching region (~1750 cm⁻¹) arising from exciton coupling between the two C=O groups. The C2 symmetry of the bicamphor scaffold provides a well-defined, limited conformational mobility, making it an optimal system for validating the VCD exciton chirality (VCDEC) rule [1].

Vibrational Circular Dichroism Exciton Chirality Absolute Configuration Determination

Synthetic Yield: Preparation of (1R,1′R)-3-exo,3′-exo-Bicamphor from Bithiocamphor

A defined synthetic route to (1R,1′R)-3-exo,3′-exo-bicamphor (the D-alpha,alpha'-Bicamphor) was achieved from 3-exo,3′-exo-(1R,1′R)-bithiocamphor via condensation with hydrazine hydrate followed by hydrolysis. This two-step sequence provides the target compound in good yield, enabling its further functionalization into chiral ligands .

Chiral Ligand Synthesis Stereoselective Synthesis Reaction Optimization

Biological Activity of Bicamphor-Derived Silver Complexes Against Osteosarcoma Cells

Silver complexes formed with a bicamphor-derived ligand (imine bi-camphor, LC) demonstrate cytotoxic activity against HOS osteosarcoma cells, with IC50 values in the range of 0.30–2.6 μgAg/mL [1]. This is part of a class of camphorimine silver complexes, but the bicamphor-based complex (compound 4B) specifically shows dual anticancer and antibacterial activity [2].

Medicinal Chemistry Anticancer Agents Silver Complexes

Chiral Ligand Precursor: Functionalization of (1R,1′R)-3-exo,3′-exo-Bicamphor

(1R,1′R)-3-exo,3′-exo-Bicamphor serves as a key intermediate for the synthesis of chiral bibornane derivatives. Specifically, a monophosphine alcohol ligand was synthesized in 4 steps with a 25% overall yield from the bicamphor starting material . This demonstrates the compound's utility as a platform for creating new chiral ligands.

Asymmetric Catalysis Chiral Phosphine Ligands Organometallic Chemistry

Optimal Scientific and Industrial Use Cases for D-alpha,alpha'-Bicamphor


Absolute Configuration Determination and Chiroptical Method Development

D-alpha,alpha'-Bicamphor, specifically the endo,endo- or exo,exo- diastereomers, should be procured as a calibration standard and model compound for developing and validating Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) methods. Its C2 symmetry and well-defined exciton coupling provide a robust benchmark for the VCD exciton chirality rule, enabling accurate absolute configuration assignment of other chiral molecules [1].

Synthesis of Chiral Ligands for Asymmetric Catalysis

Researchers in organic and organometallic chemistry should prioritize (1R,1′R)-3-exo,3′-exo-bicamphor as a starting material for synthesizing novel C2-symmetric chiral ligands, including phosphines and alcohols. The established synthetic route and its documented reactivity allow for the construction of sterically demanding chiral environments necessary for asymmetric induction in catalysis [1].

Development of Metal-Based Bioactive Compounds

For medicinal chemistry and biomaterials research, D-alpha,alpha'-bicamphor can be employed as a scaffold to generate imine derivatives. These can subsequently form silver(I) complexes with demonstrated dual anticancer and antibacterial properties. This is particularly relevant for developing composite materials for post-surgical bone infection treatment, where the bicamphor-derived complex 4B showed promising activity [1].

Conformational Analysis and Stereochemical Elucidation

Analytical and structural chemistry laboratories should use D-alpha,alpha'-bicamphor and its diastereomers as model systems for NMR-based conformational analysis. The rigid bicyclic framework and distinct spectral signatures of the different diastereomers allow for precise studies of interchromophoric interactions and molecular mechanics calculations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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